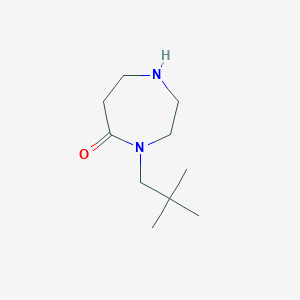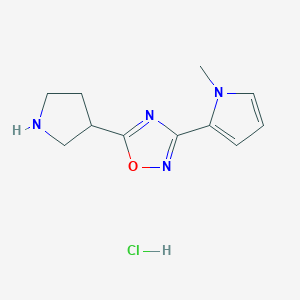
3-(1-methyl-1H-pyrrol-2-yl)-5-pyrrolidin-3-yl-1,2,4-oxadiazole hydrochloride
Overview
Description
The compound “3-(1-methyl-1H-pyrrol-2-yl)-5-pyrrolidin-3-yl-1,2,4-oxadiazole hydrochloride” is a derivative of pyrrole, which is a heterocyclic aromatic organic compound. Pyrrole is a colorless volatile liquid that darkens readily upon exposure to air, and is usually purified by distillation immediately before use .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex, with two pyrrole rings connected by an oxadiazole ring. The presence of nitrogen in the pyrrole and oxadiazole rings would likely result in a polar compound, and the methyl group would add some degree of non-polarity .Scientific Research Applications
Antimicrobial and Antitumor Applications
The antimicrobial properties of 1,3,4-oxadiazole derivatives are particularly notable, with many new structures containing this ring showing significant activity against a variety of pathogens. Their potential exceeds that of some known antibiotics, indicating their promise as new antimicrobial agents. Furthermore, these compounds exhibit anticancer activities, which are associated with various mechanisms such as enzyme inhibition and interaction with growth factors. This dual antimicrobial and antitumor potential highlights the versatility of 1,3,4-oxadiazole derivatives in therapeutic applications (Glomb & Świątek, 2021) (Devi et al., 2022).
Sensor Applications and Drug Development
Additionally, 1,3,4-oxadiazole derivatives have been explored for their applications in sensor technology and drug development. These compounds serve as important building blocks for chemosensors due to their high photoluminescent quantum yield, excellent thermal and chemical stability, and potential coordination sites. This makes them suitable for metal-ion sensing applications, contributing to the development of new chemosensors with high specificity and sensitivity (Sharma, Om, & Sharma, 2022).
Broad Pharmacological Profile
The broad pharmacological profile of 1,3,4-oxadiazole derivatives is further evidenced by their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral effects. This wide range of activities makes them an important focus for the development of new therapeutic agents with improved efficacy and reduced toxicity. The versatility of the 1,3,4-oxadiazole core in medicinal chemistry underscores its significance in the ongoing search for new and effective medicinal agents (Verma et al., 2019).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(1-methylpyrrol-2-yl)-5-pyrrolidin-3-yl-1,2,4-oxadiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O.ClH/c1-15-6-2-3-9(15)10-13-11(16-14-10)8-4-5-12-7-8;/h2-3,6,8,12H,4-5,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPENNQICKDUTEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2=NOC(=N2)C3CCNC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-methyl-1H-pyrrol-2-yl)-5-pyrrolidin-3-yl-1,2,4-oxadiazole hydrochloride | |
CAS RN |
1638612-57-3 | |
| Record name | 1,2,4-Oxadiazole, 3-(1-methyl-1H-pyrrol-2-yl)-5-(3-pyrrolidinyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1638612-57-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-Methyl-1,3-thiazol-5-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1408302.png)
![Ethyl 4-[2-{4-(tert-butyloxycarbonyl)-piperazin-1-yl}ethoxy]benzoate](/img/structure/B1408303.png)
![(9-Isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid](/img/structure/B1408304.png)
![4-[(1-methyl-1H-indazol-3-yl)amino]-4-oxobutanoic acid](/img/structure/B1408306.png)
![1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-1H-pyrrole-2-sulfonyl chloride](/img/structure/B1408309.png)
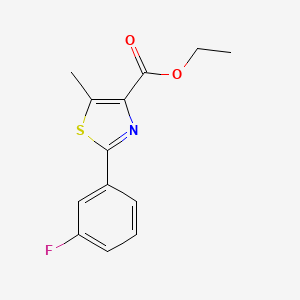
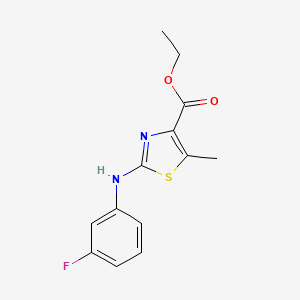
![2-[(5-Bromo-4-methylpyridin-2-yl)oxy]ethan-1-amine](/img/structure/B1408313.png)

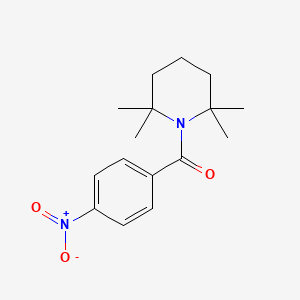
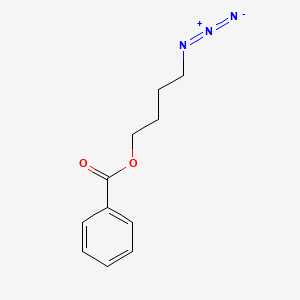
![[5-(3-Chlorophenyl)-pyridin-3-ylmethyl]-cyclopropylamine](/img/structure/B1408321.png)
